

# UCB-9260: A Technical Guide to a Novel TNF- $\alpha$ Modulator

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: UCB-9260

Cat. No.: B15583214

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, structure, and mechanism of action of **UCB-9260**, a potent and orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF- $\alpha$ ). The information herein is intended to support research and development efforts in immunology, inflammation, and drug discovery.

## Physicochemical Properties

**UCB-9260** is a synthetic organic compound designed to modulate the activity of TNF- $\alpha$ . Its key physicochemical properties are summarized in the table below. While experimental data for some properties are not publicly available, calculated values and qualitative descriptions are provided based on existing literature.

| Property          | Value                                                               | Source   |
|-------------------|---------------------------------------------------------------------|----------|
| Molecular Formula | C <sub>26</sub> H <sub>25</sub> N <sub>5</sub> O                    |          |
| Molecular Weight  | 423.51 g/mol                                                        |          |
| CAS Number        | 1515888-53-5                                                        |          |
| Appearance        | White to off-white powder                                           | Inferred |
| Melting Point     | Data not available                                                  |          |
| Boiling Point     | Data not available                                                  |          |
| Solubility        | DMSO: 85 mg/mL (200.7 mM)<br>Water: Insoluble<br>Ethanol: Insoluble |          |
| pKa               | Data not available                                                  |          |
| XLogP             | 1.96                                                                |          |

Note: The XLogP value is a calculated prediction of the logarithm of the octanol/water partition coefficient.

## Chemical Structure

**UCB-9260** belongs to the class of substituted 4-aminoquinolines and 4-aminonaphthyridines. Its structure is characterized by a central heterocyclic scaffold.

IUPAC Name: (1S)-1-(2,5-dimethylbenzyl)-6-(1-methyl-1H-pyrazol-4-yl)-triazolo[4,3-a]pyridin-3(2H)-one (Note: This is a predicted name, the exact IUPAC name may vary).

SMILES String: C[N]1C=C(C=N1)C2=CC3=C(C=C2)N=C(C(O)C4=CC=NC=C4)[N]3CC5=C(C)C=CC(=C5)C

Below is a 2D representation of the chemical structure of **UCB-9260**.



[Click to download full resolution via product page](#)

Caption: 2D chemical structure of **UCB-9260**.

## Mechanism of Action: Allosteric Modulation of TNF- $\alpha$

**UCB-9260** exerts its inhibitory effect on TNF- $\alpha$  through a novel allosteric mechanism. It binds to a cryptic pocket within the TNF- $\alpha$  trimer, which stabilizes an asymmetric, inactive conformation of the protein. This conformational change prevents the productive binding of the third TNF receptor 1 (TNFR1), thereby inhibiting the initiation of the downstream signaling cascade that leads to inflammation.

The binding of **UCB-9260** to TNF- $\alpha$  is characterized by a high affinity, with a dissociation constant ( $K_d$ ) of 13 nM. This selective interaction with TNF- $\alpha$  over other members of the TNF superfamily underscores its targeted therapeutic potential.

The signaling pathway initiated by TNF- $\alpha$  binding to its receptor, TNFR1, leads to the activation of the transcription factor NF- $\kappa$ B, a master regulator of inflammatory gene expression. **UCB-9260** effectively inhibits this pathway.

[Click to download full resolution via product page](#)

Caption: **UCB-9260** binds to the TNF- $\alpha$  trimer, inducing an asymmetric conformation that prevents full TNFR1 engagement and inhibits downstream NF- $\kappa$ B signaling.

## In Vitro and In Vivo Activity

**UCB-9260** has demonstrated potent inhibitory activity in a range of in vitro and in vivo models of inflammation.

| Parameter                                   | Value  | Species                 | Assay                          |
|---------------------------------------------|--------|-------------------------|--------------------------------|
| TNF Binding Affinity (Kd)                   | 13 nM  | Human                   | Cell-free assay                |
| NF-κB Inhibition (IC <sub>50</sub> )        | 202 nM | Human                   | HEK-293 cells (TNF-stimulated) |
| Cytotoxicity Inhibition (IC <sub>50</sub> ) | 116 nM | Human TNF in L929 cells | L929 cytotoxicity assay        |
| Cytotoxicity Inhibition (IC <sub>50</sub> ) | 120 nM | Mouse TNF in L929 cells | L929 cytotoxicity assay        |

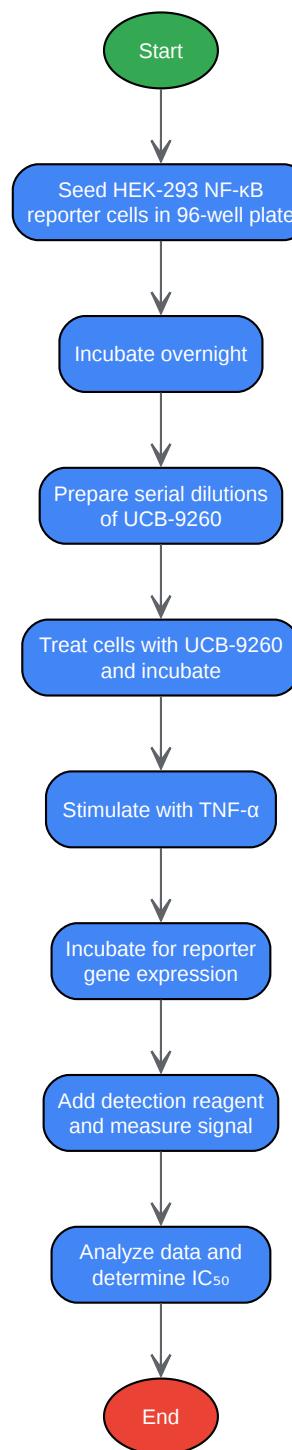
**UCB-9260** is orally active and has shown efficacy in preclinical models of arthritis.

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### NF-κB Reporter Gene Assay

This assay measures the inhibition of TNF-α-induced NF-κB activation in a human embryonic kidney (HEK-293) cell line stably expressing an NF-κB-driven reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase).


Materials:

- HEK-293 cell line with NF-κB reporter system
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Recombinant human TNF-α
- **UCB-9260**

- DMSO (vehicle control)
- 96-well cell culture plates
- Reporter gene assay detection reagents (e.g., luciferase substrate)
- Luminometer

Procedure:

- Cell Seeding: Seed HEK-293 reporter cells in a 96-well plate at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO<sub>2</sub>.
- Compound Preparation: Prepare serial dilutions of **UCB-9260** in cell culture medium. A typical concentration range might be 0.1 nM to 10 µM. Include a vehicle control (DMSO).
- Cell Treatment: Remove the culture medium from the cells and add the prepared compound dilutions. Incubate for a predetermined time (e.g., 1 hour).
- TNF-α Stimulation: Add a pre-titered, sub-maximal concentration of TNF-α (e.g., 10 pM) to all wells except for the unstimulated control.
- Incubation: Incubate the plate for a further period (e.g., 6 hours) to allow for reporter gene expression.
- Detection: Lyse the cells (if using an intracellular reporter like luciferase) and add the appropriate detection reagent according to the manufacturer's protocol.
- Measurement: Read the signal (e.g., luminescence) using a plate reader.
- Data Analysis: Calculate the percent inhibition of NF-κB activity for each concentration of **UCB-9260** and determine the IC<sub>50</sub> value.

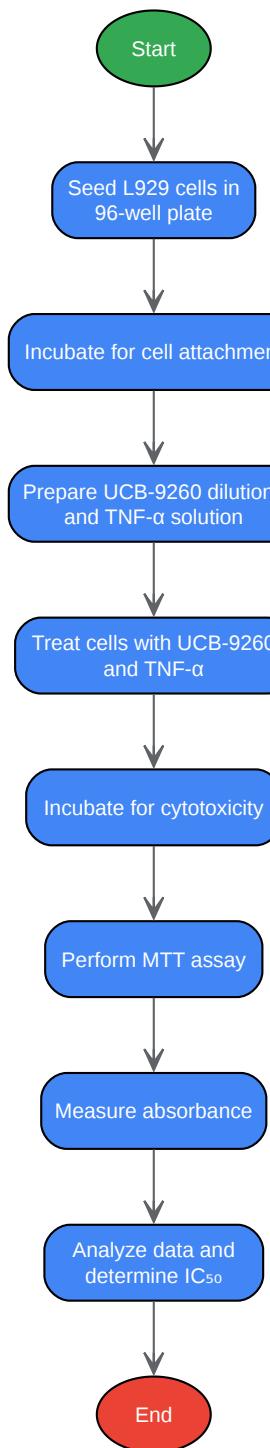


[Click to download full resolution via product page](#)

Caption: Workflow for the NF-κB reporter gene assay.

## L929 Cytotoxicity Assay

This assay assesses the ability of **UCB-9260** to protect L929 mouse fibroblast cells from TNF- $\alpha$ -induced cytotoxicity. Cell viability is typically measured using the MTT assay.


Materials:

- L929 mouse fibroblast cell line
- DMEM
- FBS
- Penicillin-Streptomycin
- Recombinant human or mouse TNF- $\alpha$
- **UCB-9260**
- DMSO (vehicle control)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Cell Seeding: Seed L929 cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
- Compound and TNF- $\alpha$  Preparation: Prepare serial dilutions of **UCB-9260** in culture medium. Prepare a solution of TNF- $\alpha$  at twice the final desired concentration.
- Treatment: Aspirate the medium from the cells. Add the diluted **UCB-9260** solutions to the appropriate wells, followed by the TNF- $\alpha$  solution. The final volume should be uniform across all wells. Include controls for cells alone, cells with TNF- $\alpha$  only, and vehicle control.

- Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration of **UCB-9260** and determine the IC<sub>50</sub> value.



[Click to download full resolution via product page](#)

Caption: Workflow for the L929 cytotoxicity assay.

## Conclusion

**UCB-9260** is a promising small molecule inhibitor of TNF- $\alpha$  with a unique allosteric mechanism of action. Its potent in vitro and in vivo activity, coupled with its oral bioavailability, make it a valuable tool for research into TNF- $\alpha$ -mediated inflammatory diseases and a potential lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of its properties and the methodologies to assess its activity.

- To cite this document: BenchChem. [UCB-9260: A Technical Guide to a Novel TNF- $\alpha$  Modulator]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15583214#physicochemical-properties-and-structure-of-ucb-9260\]](https://www.benchchem.com/product/b15583214#physicochemical-properties-and-structure-of-ucb-9260)

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)